1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)-
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Overview
Description
1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)- is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom. The presence of three oxygen atoms in the ring system and a bromomethyl group makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)- typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method includes the use of sodium ethoxide to condense two molecules of a lactone, followed by conversion to the sodium salt of a spiroketal acid. This intermediate is then decarboxylated by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Potential oxidizing agents could include potassium permanganate or chromium trioxide.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield amine derivatives, while oxidation reactions could produce various oxidized forms of the compound.
Scientific Research Applications
1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)- exerts its effects is primarily through its reactivity with nucleophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: This compound has a similar spirocyclic structure but lacks the bromomethyl group.
1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid: Another spirocyclic compound with three oxygen atoms in the ring system but with a carboxylic acid group instead of a bromomethyl group.
Uniqueness
1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)- is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound for synthetic chemistry and various research applications.
Properties
CAS No. |
84298-07-7 |
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Molecular Formula |
C7H11BrO3 |
Molecular Weight |
223.06 g/mol |
IUPAC Name |
3-(bromomethyl)-1,4,6-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C7H11BrO3/c8-4-6-5-10-7(11-6)2-1-3-9-7/h6H,1-5H2 |
InChI Key |
RYPQEHCMXHQWCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(OC1)OCC(O2)CBr |
Origin of Product |
United States |
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